Eujavanoic acid B

Description

Identification of the Fungal Source: Eupenicillium javanicum

Eujavanoic acid B was discovered as a metabolite produced by the fungus Eupenicillium javanicum. mdpi.com This fungus is known to produce a variety of secondary metabolites, including other decalin derivatives. mdpi.comacs.org The specific strain from which this compound was first isolated is identified as IFM 52670. The exploration of metabolites from Eupenicillium javanicum has also led to the identification of other related compounds, such as Eujavanoic acid A and various compactin derivatives.

Methodologies for Extraction and Purification from Fungal Cultures

The isolation of this compound from Eupenicillium javanicum cultures involves a multi-step process of extraction and purification.

The initial step involves the cultivation of the fungus. Eupenicillium javanicum (strain IFM 52670) was cultured on a solid rice medium at 25°C for a period of 21 days. Following incubation, the fermented rice, rich in fungal metabolites, was subjected to an extraction process.

A solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 ratio was used to extract the compounds from the fermented rice. The resulting organic extract was then concentrated by evaporating the solvents under a vacuum. This crude extract was subsequently suspended in water and partitioned with ethyl acetate (EtOAc). The ethyl acetate fraction, which contained this compound and other organic compounds, was then separated and concentrated.

Further purification of the ethyl acetate extract was necessary to isolate this compound. While the specific details of the fractionation were not extensively documented in the primary literature, it is understood that chromatographic techniques were employed to separate the individual compounds. This process led to the isolation of pure this compound, allowing for its structural elucidation and characterization.

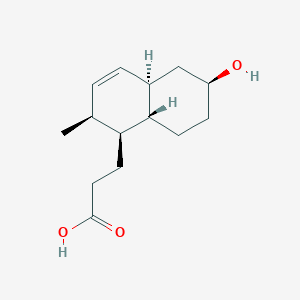

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

3-[(1S,2S,4aR,6S,8aS)-6-hydroxy-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]propanoic acid |

InChI |

InChI=1S/C14H22O3/c1-9-2-3-10-8-11(15)4-5-13(10)12(9)6-7-14(16)17/h2-3,9-13,15H,4-8H2,1H3,(H,16,17)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

YUHUSHVXKVKLRF-VLJOUNFMSA-N |

Isomeric SMILES |

C[C@H]1C=C[C@H]2C[C@H](CC[C@@H]2[C@H]1CCC(=O)O)O |

Canonical SMILES |

CC1C=CC2CC(CCC2C1CCC(=O)O)O |

Synonyms |

eujavanoic acid B |

Origin of Product |

United States |

Detailed Research Findings

The structural determination of Eujavanoic acid B was achieved through the use of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data for this compound

The following tables detail the ¹H and ¹³C NMR chemical shift values for this compound, which are crucial for its structural identification.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm |

| 1-H | 1.78 |

| 2-Me | 1.03 |

| 4-H | 5.89 |

| 5-H | 5.68 |

| 6-H | 4.01 |

| 7-Hα | 1.55 |

| 7-Hβ | 1.80 |

| 8-Hα | 1.45 |

| 8-Hβ | 1.65 |

| 8a-H | 1.95 |

| 9-Hα | 1.66 |

| 9-Hβ | 1.91 |

| 10-Hα | 2.31 |

| 10-Hβ | 2.40 |

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 41.8 |

| C-2 | 32.9 |

| C-3 | 203.1 |

| C-4 | 131.5 |

| C-4a | 42.9 |

| C-5 | 133.7 |

| C-6 | 70.7 |

| C-7 | 37.1 |

| C-8 | 28.3 |

| C-8a | 39.6 |

| C-9 | 25.1 |

| C-10 | 32.2 |

| C-11 | 177.7 |

| 2-Me | 15.2 |

Structural Elucidation and Stereochemical Assignment of Eujavanoic Acid B

Application of Advanced Spectroscopic Techniques in Structural Determination

The foundational step in elucidating the structure of Eujavanoic acid B involved establishing its molecular formula and the connectivity of its atoms. This was achieved primarily through mass spectrometry and an extensive suite of nuclear magnetic resonance (NMR) experiments. researchgate.netnumberanalytics.comjchps.com

High-resolution mass spectrometry (HRMS) provided the exact molecular formula of the compound, which is crucial for determining the degree of unsaturation and guiding the interpretation of other spectroscopic data. jchps.com Infrared (IR) spectroscopy offered initial evidence for the presence of key functional groups, such as hydroxyl (–OH) and carbonyl (C=O) moieties, which are characteristic features of polyketides. jchps.com

The core of the structural determination relied on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. jchps.comnih.gov

¹H NMR and ¹³C NMR: 1D NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provided a census of the hydrogen and carbon environments within the molecule. The chemical shifts, integration (for ¹H), and multiplicities of the signals offered initial clues about the types of atoms and their immediate electronic surroundings.

2D NMR (COSY, HSQC, HMBC): To assemble the molecular puzzle, various 2D NMR techniques were employed.

Correlation Spectroscopy (COSY) experiments revealed proton-proton (¹H-¹H) coupling networks, allowing for the identification of contiguous spin systems and the tracing of carbon chains.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton signal with the signal of the carbon atom to which it is directly attached, definitively assigning the protons to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC) was particularly vital. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations act as bridges between different spin systems, enabling the complete assembly of the carbon skeleton and the placement of non-protonated carbons and heteroatoms.

The collective interpretation of these spectroscopic data allowed for the unambiguous determination of the planar structure of this compound. researchgate.netnih.gov The first total synthesis of the compound further confirmed this structural assignment by comparing the spectroscopic data of the synthetic material with that of the natural product. rsc.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Synthetic this compound Note: Data corresponds to the synthetic compound and is reported to be in agreement with the natural product. rsc.org Specific solvent and frequency were used in the original analysis.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 175.4 | - |

| 3 | 45.1 | 2.75 (m) |

| 4 | 29.8 | 1.62 (m), 1.45 (m) |

| 5 | 26.2 | 1.55 (m), 1.38 (m) |

| 6 | 35.7 | 1.95 (m) |

| 7 | 135.2 | 5.40 (br s) |

| 8 | 128.9 | - |

| 9 | 41.3 | 2.15 (m) |

| 10 | 21.7 | 1.85 (m), 1.15 (m) |

| 11 | 32.4 | - |

Characterization of the trans-Fused Decalin Core Substructure

A defining feature of this compound is its decalin (bicyclodecane) core. semanticscholar.org Decalin systems can exist as two distinct isomers, cis-decalin and trans-decalin, which differ in the stereochemical relationship at the ring fusion carbons. csbsju.edu In this compound, this core was identified as a trans-fused decalin. rsc.orgrsc.org

The trans fusion imparts a rigid, relatively flat, chair-chair conformation to the bicyclic system, in contrast to the more flexible cis isomer. csbsju.edu The characterization of this trans junction was supported by several pieces of evidence:

NMR Coupling Constants: The magnitude of the coupling constants (J-values) between protons on the ring system, particularly at the bridgehead carbons, can provide geometric information. The observed J-values in the ¹H NMR spectrum of this compound are consistent with the dihedral angles expected for a rigid trans-fused decalin framework.

NOESY Correlations: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space. The pattern of NOESY correlations (or lack thereof) between key protons across the ring junction is a powerful indicator of the relative stereochemistry and supported the trans assignment. mdpi.com

Biomimetic Synthesis: The successful total synthesis of this compound utilized an intramolecular Diels-Alder reaction as a key step to construct the decalin ring system. rsc.orgrsc.org The predictable stereochemical outcome of this type of reaction, which overwhelmingly favored the formation of the trans-fused product, provided strong synthetic evidence for the assigned core structure. rsc.org

The presence of this polyfunctionalized trans-fused decalin substructure is a common feature among a class of bioactive fungal metabolites, including the statins. semanticscholar.orgresearchgate.net

Total Synthesis and Synthetic Methodologies of Eujavanoic Acid B

Development of Enantioselective Total Synthesis Strategies

The first and thus far only reported total synthesis of eujavanoic acid B was accomplished in an enantioselective fashion. rsc.orgrsc.org The strategy commenced from the simple and inexpensive starting material, 1,3-propane diol. rsc.orgrsc.org The core of the synthetic plan was to construct the key stereocenters and the decalin ring system with high levels of control over the three-dimensional arrangement of atoms.

Strategic Retrosynthetic Analysis and Key Transformations

The synthesis began with 1,3-propane diol, which was elaborated through a series of reactions to build the necessary carbon chain and introduce the required functional groups. rsc.orgrsc.org The key transformations employed in the forward synthesis are detailed in the following subsections.

Role of Julia and Julia-Kocienski Olefination Reactions

The Julia and Julia-Kocienski olefination reactions were instrumental in constructing key carbon-carbon double bonds within the molecular framework. rsc.orgrsc.orgresearchgate.net The Julia olefination is a classical method for the synthesis of alkenes from sulfones and carbonyl compounds. researchgate.net A more modern and often more reliable variant, the Julia-Kocienski olefination, was also utilized. researchgate.netresearchgate.net This reaction offers advantages in terms of operational simplicity and stereoselectivity. researchgate.net In the synthesis of this compound, these olefination reactions were used to connect different fragments of the molecule, building the carbon chain that would ultimately cyclize to form the decalin ring system. rsc.orgrsc.org

Design and Execution of Organocatalyzed Intramolecular Diels–Alder Reactions

The cornerstone of the total synthesis of this compound was the organocatalyzed intramolecular Diels-Alder (IMDA) reaction. rsc.orgrsc.orgresearchgate.net This powerful cycloaddition reaction was used to construct the trans-fused decalin core of the molecule in a single step with high stereocontrol. rsc.org The use of an organocatalyst, a small organic molecule, to promote the reaction allowed for excellent control over the stereochemical outcome, leading to the desired diastereomer as the major product. rsc.orgrsc.org The design of the Diels-Alder precursor was critical to the success of this key transformation, ensuring that the molecule would fold and react in the desired manner to form the complex bicyclic system of this compound. rsc.org

Synthesis of Structural Analogs and Derivatives of this compound

While the primary focus has been on the total synthesis of the natural product itself, the developed synthetic route holds significant potential for the preparation of structural analogs and derivatives of this compound. rsc.org By modifying the starting materials or the reagents used in the key chemical transformations, a variety of related compounds with different substitution patterns or stereochemistries could be accessed. This would allow for the exploration of the structure-activity relationships of this class of compounds, potentially leading to the discovery of new molecules with interesting biological properties. The flexibility of the synthetic sequence, particularly the modular nature of the fragment couplings and the power of the intramolecular Diels-Alder reaction, makes it well-suited for such endeavors.

Biosynthetic Investigations of Eujavanoic Acid B

Proposed Polyketide Biosynthetic Origin of Eujavanoic Acid B

The carbon skeleton of this compound is hypothesized to originate from a polyketide pathway, a common route for secondary metabolite synthesis in fungi. plos.orgoup.com This process begins with a starter unit, typically acetyl-CoA, followed by the sequential addition of extender units, most commonly malonyl-CoA. nih.govchegg.com The assembly is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS). nih.gov

For naphthoquinones like javanicin, which shares a structural relationship with this compound, labeling studies have confirmed that the carbon backbone is derived from the acetate-polymalonate pathway. acs.orgnih.gov It is proposed that a non-reducing polyketide synthase (NR-PKS) assembles a heptaketide or similar poly-β-keto chain. nih.govresearchgate.net This linear chain, still bound to the PKS, is then poised for a series of folding and cyclization reactions to form the characteristic decalin core. rsc.org

Table 1: Proposed Precursors in the Polyketide Biosynthesis of this compound

| Precursor Type | Chemical Name | Role in Biosynthesis |

|---|---|---|

| Starter Unit | Acetyl-CoA | Initiates the polyketide chain assembly. |

| Extender Unit | Malonyl-CoA | Provides the two-carbon units for chain elongation. |

Hypothesized Enzymatic Mechanisms in Decalin Ring Formation

The formation of the decalin ring system from a linear polyketide precursor is a critical and complex step in the biosynthesis. The prevailing hypothesis for the formation of many polyketide-derived decalin rings is an enzyme-catalyzed intramolecular Diels-Alder (IMDA) [4+2] cycloaddition. rsc.orgnih.govpsu.edu This type of reaction is a powerful tool in synthetic chemistry for forming six-membered rings and is thought to be harnessed by nature to create complex molecular architectures. nsf.gov

In this proposed mechanism, the PKS synthesizes a polyene chain with strategically placed diene and dienophile moieties. frontiersin.orgnih.gov A specific domain within the PKS, or a separate, dedicated "Diels-Alderase" enzyme, then catalyzes the cyclization. rsc.orgnih.gov This enzymatic control ensures the correct regioselectivity and stereospecificity of the resulting decalin ring, which would otherwise be difficult to achieve. acs.org While several putative Diels-Alderase enzymes have been identified from fungal gene clusters, such as LovB in lovastatin (B1675250) biosynthesis, direct biochemical evidence for many remains elusive. rsc.orgnih.govnih.gov The cyclization is often followed by further enzymatic modifications, such as oxidations and reductions, carried out by tailoring enzymes encoded within the same biosynthetic gene cluster, to yield the final structure of this compound.

Potential for Genetic and Pathway Engineering Studies

The elucidation of the this compound biosynthetic pathway opens up significant opportunities for genetic and pathway engineering. frontiersin.org Modern genomic and synthetic biology tools provide a powerful platform for investigating and manipulating fungal PKS pathways. nih.govacs.org

A primary goal would be the identification and characterization of the complete biosynthetic gene cluster responsible for this compound production in its native fungal host, likely a Fusarium species. plos.orgplos.org This can be achieved through genome sequencing and bioinformatic analysis to locate the core PKS gene and associated tailoring enzymes. nih.govplos.org

Once the gene cluster is identified, its function can be confirmed through several genetic techniques:

Gene Knockout: Deleting the core PKS gene should abolish the production of this compound, confirming the cluster's role. plos.org

Heterologous Expression: The entire gene cluster can be transferred and expressed in a model host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, to produce the compound. researchgate.netfrontiersin.org This approach is particularly useful if the native producer is difficult to cultivate or genetically manipulate.

Furthermore, pathway engineering could be used to generate novel analogues of this compound. By altering the domains of the PKS or swapping modules with other PKS enzymes, the structure of the polyketide backbone could be modified. oup.comfrontiersin.org Similarly, inactivating or altering the tailoring enzymes could lead to the accumulation of biosynthetic intermediates or the creation of derivatives with different hydroxylation, methylation, or oxidation patterns. Such engineered molecules could possess novel or improved biological activities.

Biological Activities and Mechanistic Investigations of Eujavanoic Acid B

Evaluation of Antifungal Efficacy

The initial interest in the extract of Eupenicillium javanicum was spurred by its "characteristic and strong antifungal activity" against Aspergillus fumigatus. wikipedia.org However, detailed investigations into the purified compounds revealed a more complex picture of the extract's antifungal properties.

Specific Activity against Pathogenic Fungi such as Aspergillus fumigatus

While the crude extract and certain fractions from Eupenicillium javanicum showed significant antifungal activity, leading to the isolation of eujavanoic acid B, specific antifungal data for the purified compound is not extensively detailed in published literature. acs.orgrsc.orgwikipedia.org The primary research indicates that the antifungal activity was mainly attributed to other co-isolated metabolites. wikipedia.org A review of microbial decalin derivatives notes that eujavanoic acids A and B were isolated from an "antifungal activity-guided fractionation," but does not provide specific minimum inhibitory concentration (MIC) values for these compounds. rsc.org Another related group of compounds from the same fungus, the eujavanicols, were found to possess no antifungal activity. semanticscholar.org

Comparative Biological Activity with Structurally Related Metabolites (e.g., compactin derivatives)

This compound was isolated along with a series of compactin derivatives, including compactin, dihydrocompactin, and ML-236A. wikipedia.org The original study by Okamoto et al. (2004) concluded that the potent antifungal activity of the E. javanicum extract was due to these compactin derivatives. The research highlighted that the presence of a 2-methylbutanoyloxy side chain and the carboxylic acid functionalities on the compactin framework were essential for their antifungal effects. wikipedia.org This finding implies that this compound, which lacks these specific structural features, is significantly less active than its co-isolated compactin counterparts. However, direct comparative studies with quantitative data (e.g., MIC values) for this compound versus these compactin derivatives are not available in the literature.

Identification and Characterization of Cellular and Molecular Targets

There is currently no direct scientific evidence identifying the specific cellular or molecular targets of this compound. The co-isolation with compactin derivatives, which are well-known inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, presents a hypothetical target. wikipedia.org HMG-CoA reductase is a key enzyme in the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis in mammals and the synthesis of essential compounds like ergosterol (B1671047) in fungi. encyclopedia.pub However, no studies have been published to confirm whether this compound interacts with or inhibits this enzyme.

Elucidation of Proposed Mechanisms of Action at the Preclinical Level

Given the absence of identified molecular targets for this compound, no mechanism of action has been proposed or elucidated at the preclinical level. The focus of the initial research was on the structure-activity relationships of the co-isolated active compactin derivatives. wikipedia.org

Methodologies for In Vitro Biological Screening and Assays

The discovery of this compound was the result of bioassay-guided fractionation. rsc.org The general methodology for such screening involves:

Culturing of the microorganism (Eupenicillium javanicum) and extraction of its metabolites.

Initial screening of the crude extract for antifungal activity using methods like the agar (B569324) diffusion or broth dilution method against a target organism, in this case, Aspergillus fumigatus. wikipedia.orgbingol.edu.tr

Fractionation of the active extract using chromatographic techniques.

Repeated testing of each fraction to identify those with the highest activity.

Further purification of the active fractions to isolate individual compounds.

For determining the potency of antifungal agents, the Clinical and Laboratory Standards Institute (CLSI) has established standard broth microdilution methods (e.g., M38-A for filamentous fungi) to determine the Minimum Inhibitory Concentration (MIC). nih.gov While the extract was identified as active, specific MIC values for pure this compound have not been reported, suggesting its activity was likely below the threshold of interest compared to the co-isolated compactins. wikipedia.org

Table of In Vitro Screening Methodologies

| Method | Purpose | Description |

|---|---|---|

| Agar Diffusion Method | Qualitative screening of antifungal activity. | A sample of the test compound is placed on an agar plate inoculated with the target fungus. The presence of a clear zone of inhibition around the sample indicates activity. bingol.edu.tr |

| Broth Microdilution Method | Quantitative determination of Minimum Inhibitory Concentration (MIC). | Serial dilutions of the compound are prepared in a liquid growth medium in a multi-well plate and inoculated with the fungus. The MIC is the lowest concentration that inhibits visible growth. nih.gov |

| Bioassay-Guided Fractionation | Isolation of active compounds from a mixture. | A combination of chromatography and repeated biological assays to systematically separate and identify the active components of an extract. rsc.org |

Design of In Vivo Preclinical Models for Activity Assessment

There are no published studies on the in vivo assessment of this compound. The development of a preclinical in vivo model would be contingent on demonstrating significant in vitro activity. Standard preclinical models for assessing antifungal efficacy against invasive aspergillosis typically involve inducing an infection in an animal model, often immunocompromised mice, and then administering the test compound to evaluate its effect on fungal burden and survival. acs.orgresearchgate.net Another model that has gained traction for screening antifungal agents is the Galleria mellonella (greater wax moth larva) model, which is a cost-effective alternative to mammalian models for initial in vivo efficacy testing. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Eujavanoic acid A |

| Aspergillus fumigatus |

| Compactin |

| Dihydrocompactin |

| ML-236A |

| 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) |

| Ergosterol |

| Eupenicillium javanicum |

| Eujavanicols A-C |

Structure Activity Relationship Sar Studies of Eujavanoic Acid B

Correlating Structural Motifs with Observed Biological Activity

The biological activity of Eujavanoic acid B is not conferred by the molecule as a whole, but rather by specific structural motifs and functional groups that interact with biological targets. Analysis of this compound and related decalin-containing compounds has allowed for the correlation of these motifs with observed activities, primarily antifungal effects. researchgate.netacs.org

Key structural features thought to be essential for the bioactivity of this class of compounds include the side chain and the presence of an acid functionality. researchgate.netacs.org In studies of compactin derivatives, which share structural similarities with eujavanoic acids, both the 2-methylbutanoyloxy side chain and the carboxylic acid group were found to be necessary for their antifungal properties. acs.org The side chain, in particular, is often a critical determinant of potency and specificity. For some decalin derivatives, a side chain featuring a β-ketoaldehyde is considered crucial for their biological effects. rsc.org The interplay between the decalin scaffold, the stereochemistry of its substituents, and the nature of the side chain collectively defines the molecule's biological profile.

| Structural Motif | Description | Inferred Role in Bioactivity | Reference |

|---|---|---|---|

| Decalin Ring System | A fused bicyclic core structure. | Provides the essential three-dimensional scaffold for the correct orientation of other functional groups. | rsc.orgwhiterose.ac.uk |

| Carboxylic Acid | A -COOH group attached to the side chain. | Considered necessary for antifungal activity, likely involved in binding to the target protein through hydrogen bonding or ionic interactions. | researchgate.netacs.org |

| Ester Side Chain | The extended chain containing an ester linkage. | Crucial for activity; modifications to this chain can significantly alter potency. The length and composition of the chain influence interactions with the biological target. | researchgate.netresearchgate.net |

Impact of Decalin Ring System Modifications on Bioactivity Profiles

Changes to the decalin system can include:

Ring Fusion Stereochemistry: The decalin system can exist in cis or trans fused conformations. whiterose.ac.uk Altering the natural stereochemistry of this compound would likely lead to a significant loss of activity by changing the spatial arrangement of the side chain and other substituents.

Substitution Patterns: The decalin core is decorated with methyl and hydroxyl groups. rsc.org The removal, addition, or change in the stereochemistry of these substituents can affect binding affinity and specificity. For example, a hydroxyl group might serve as a key hydrogen bond donor or acceptor in a protein-ligand interaction.

| Modification Type | Example | Potential Impact on Bioactivity | Reference |

|---|---|---|---|

| Stereochemistry of Ring Fusion | Synthesis of an epimer with an altered ring junction. | Likely to decrease or abolish activity due to significant conformational changes. | nih.gov |

| Hydroxyl Group Modification | Removal or inversion of a key hydroxyl group. | Could disrupt critical hydrogen bonding with the target, leading to reduced potency. | rsc.org |

| Methyl Group Modification | Removal of a methyl group. | May affect hydrophobic interactions within the binding pocket, potentially increasing or decreasing affinity. | rsc.org |

| Introduction of Unsaturation | Creating a double bond within the decalin rings. | Increases rigidity of the scaffold, which could either improve or hinder optimal binding. | youtube.com |

Rational Design Principles for Bioactive Analog Development

Rational design utilizes SAR data to guide the purposeful synthesis of new molecules with improved characteristics, such as enhanced potency, greater selectivity, or better pharmacokinetic properties. iomcworld.com Based on the known SAR of this compound and related compounds, several design principles can be applied to develop novel analogs.

Side Chain Optimization: Since the side chain is critical for activity, modifications here are a primary focus. researchgate.netacs.org SAR studies on the related compound mevinolin demonstrated that introducing an additional aliphatic group on the carbon alpha to the carbonyl group in the side chain ester increased its inhibitory activity. researchgate.net For this compound, analogs could be designed by systematically varying the length and bulk of the side chain to probe the limits of the target's binding pocket.

Bioisosteric Replacement of the Carboxylic Acid: The essential carboxylic acid group can be replaced with other acidic functional groups (bioisosteres) such as a tetrazole or a phosphonic acid. This could alter the pKa and binding interactions, potentially improving cell permeability or target affinity.

Scaffold Modification: While drastic changes to the decalin core are often detrimental, subtle modifications can be explored. nih.gov This could involve altering the position of substituents or introducing new functional groups at non-critical positions to probe for additional favorable interactions with the target.

The goal of these rational design strategies is to systematically explore the chemical space around the this compound pharmacophore to identify derivatives with superior biological profiles. iomcworld.com

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry provides powerful tools to supplement experimental SAR studies, offering insights into molecular interactions and allowing for the prediction of activity for novel compounds. mdpi.comresearchgate.net

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ajol.info For this compound, docking studies could be performed if the structure of its biological target (e.g., a fungal enzyme) is known. The process involves placing the 3D structure of this compound or its analogs into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. mdpi.comopenaccesspub.org This allows for a virtual screening of potential analogs, prioritizing the synthesis of those predicted to bind most strongly. The results can also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | Parent Compound | -9.5 | Hydrogen bond via carboxylic acid; hydrophobic interactions via decalin core. |

| Analog 1 | Ester replaced with amide | -9.8 | Additional hydrogen bond from N-H. |

| Analog 2 | Carboxylic acid replaced with tetrazole | -9.2 | Altered electrostatic interactions. |

| Analog 3 | Removal of a hydroxyl group from decalin ring | -7.1 | Loss of a key hydrogen bond. |

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a mathematical approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. analis.com.my A QSAR model is an equation that correlates variations in activity with variations in molecular properties (descriptors). mdpi.com

To develop a QSAR model for this compound analogs, one would:

Synthesize and test a series of analogs for their antifungal activity.

Calculate a range of molecular descriptors for each analog. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Use statistical methods, such as multiple linear regression (MLR), to generate an equation that best predicts activity based on the most relevant descriptors. analis.com.my

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design process toward more potent compounds. researchgate.net

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Hydrophobic | LogP (Octanol-water partition coefficient) | Overall lipophilicity of the molecule. |

| Electronic | HOMO/LUMO energies | Electron-donating or -accepting ability. |

| Steric / Topological | Molecular Weight (MW) | Size of the molecule. |

| Steric / Topological | Molecular Surface Area | Shape and size-related properties. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions. |

Advanced Research Methodologies Applied to Eujavanoic Acid B

High-Resolution Spectroscopic Techniques for Fine Structural Characterization

The precise elucidation of the three-dimensional structure of Eujavanoic acid B has been achieved through the application of a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial arrangement. eurekaselect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been pivotal in determining the complex structure of this compound. eurekaselect.com Techniques such as 1H NMR and 13C NMR provide fundamental information about the proton and carbon framework of the molecule. rsc.org The chemical shifts, expressed in parts per million (ppm), and coupling constants (J) in hertz (Hz) from these spectra help in assigning the positions of various functional groups and stereocenters. rsc.org For instance, the structural determination of Eujavanoic acids A and B relied heavily on spectroscopic methods, including NMR. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been crucial in determining the exact molecular formula of this compound. nih.gov This technique provides a highly accurate mass-to-charge ratio, which allows for the unambiguous determination of the elemental composition. nih.gov Mass spectrometry data, in conjunction with NMR, confirmed the molecular weight and formula of the related antibiotic as C22H31NO4. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify the functional groups present in this compound. The positions of absorption bands in the IR spectrum correspond to specific types of chemical bonds and functional groups, providing corroborating evidence for the structure elucidated by NMR and MS. rsc.org

Modified Mosher's Method: To determine the absolute stereochemistry of chiral centers within this compound, the modified Mosher's method was employed. researchgate.netresearchgate.net This chemical derivatization technique, followed by NMR analysis, allows for the assignment of the absolute configuration of stereogenic centers.

Below is a table summarizing the spectroscopic data used for the characterization of this compound and related compounds.

| Spectroscopic Technique | Information Obtained | Reference |

| 1H NMR | Proton framework, chemical shifts (δ), coupling constants (J) | rsc.orgrsc.org |

| 13C NMR | Carbon skeleton, chemical shifts (δ) | rsc.org |

| Mass Spectrometry (MS) | Molecular weight and molecular formula | rsc.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of functional groups | rsc.org |

| Modified Mosher's Method | Absolute stereochemistry of chiral centers | researchgate.netresearchgate.net |

Advanced Chromatographic and Separation Techniques for Complex Mixtures

The isolation and purification of this compound from its natural source, the fungus Eupenicillium javanicum, or from synthetic reaction mixtures, relies on a variety of advanced chromatographic techniques. researchgate.netresearchgate.net These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. chromtech.com

Column Chromatography: This is a fundamental purification technique used in the isolation of this compound. rsc.orgnih.gov It involves a stationary phase, such as silica (B1680970) gel, packed into a column, and a liquid mobile phase that carries the mixture through the column. nih.govrun.edu.ng Separation is achieved based on the varying affinities of the components for the stationary phase. run.edu.ng

Thin-Layer Chromatography (TLC): TLC is utilized to monitor the progress of reactions and to identify the fractions containing the desired compound during column chromatography. rsc.orgnih.gov It operates on the same principle as column chromatography but on a smaller scale with a thin layer of adsorbent coated on a plate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that employs high pressure to force the solvent through columns containing very fine particles, leading to superior separation capabilities. chromtech.comrun.edu.ng This method is crucial for obtaining highly pure samples of this compound for spectroscopic analysis and biological testing. chromtech.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of organic molecules like this compound. nih.gov

Gas Chromatography (GC): In some cases, particularly for the analysis of volatile derivatives, gas chromatography can be employed. run.edu.ng In GC, the mobile phase is a gas, and the stationary phase is either a solid or a liquid coated on a solid support. run.edu.ng

The following table outlines the chromatographic techniques used in the study of this compound.

| Chromatographic Technique | Principle of Separation | Application in this compound Research |

| Column Chromatography | Adsorption | Isolation and purification from natural sources and reaction mixtures rsc.org |

| Thin-Layer Chromatography (TLC) | Adsorption | Reaction monitoring and fraction identification rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., adsorption, partition) | High-resolution purification for analysis and testing chromtech.com |

The progress of reactions is typically monitored by analytical thin-layer chromatography (TLC) on silica gel plates. rsc.org Column chromatography is then used for the purification of the synthesized compounds, using silica gel as the adsorbent. rsc.org

Innovative Synthetic Methodologies and Reaction Optimization Strategies

The total synthesis of this compound has been a significant achievement, showcasing the power of modern organic synthesis. rsc.orgresearchgate.net The synthetic strategies employed highlight a combination of well-established reactions and innovative methodologies to construct the complex decalin core and install the necessary stereocenters with high selectivity. rsc.orgresearchgate.netresearchgate.net

The first total synthesis of this compound was accomplished starting from the readily available and inexpensive 1,3-propane diol. rsc.orgresearchgate.net Key reactions in this synthesis include:

Maruoka Asymmetric Allylation: This reaction was used to create a key stereocenter with high enantioselectivity. rsc.orgresearchgate.net

Julia Olefination (and its variants like Julia-Kocienski Olefination): This reaction was employed for the formation of carbon-carbon double bonds. rsc.orgresearchgate.netresearchgate.net

Horner-Wadsworth-Emmons (HWE) Olefination: Another crucial method for the stereoselective synthesis of alkenes. rsc.orgresearchgate.netresearchgate.net

Organocatalyzed Intramolecular Diels-Alder (IMDA) Reaction: This powerful cycloaddition reaction was the key step in constructing the trans-fused decalin ring system characteristic of this compound. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Reaction Optimization: A critical aspect of successful synthesis is the optimization of reaction conditions to maximize yields and selectivity while minimizing byproducts. gd3services.comucla.edu This involves systematically varying parameters such as solvents, reagents, temperature, and reaction time. gd3services.comwhiterose.ac.uk For instance, the choice of solvent and catalyst in the Diels-Alder reaction can significantly influence the stereochemical outcome. researchgate.net The development of efficient synthetic routes also aims to reduce the number of steps and avoid hazardous reagents and extreme reaction conditions. gd3services.com The use of computational tools and machine learning is becoming increasingly important in predicting optimal reaction conditions. synthiaonline.com

The table below summarizes the key synthetic reactions and optimization considerations for this compound.

| Synthetic Reaction/Strategy | Purpose in Synthesis | Key Considerations for Optimization |

| Maruoka Asymmetric Allylation | Enantioselective formation of a stereocenter | Catalyst loading, temperature, solvent rsc.orgresearchgate.net |

| Julia Olefination/Julia-Kocienski Olefination | Carbon-carbon double bond formation | Base, temperature, sulfone reagent researchgate.netresearchgate.net |

| Horner-Wadsworth-Emmons (HWE) Olefination | Stereoselective alkene synthesis | Phosphonate reagent, base, solvent researchgate.netresearchgate.net |

| Organocatalyzed Intramolecular Diels-Alder (IMDA) | Construction of the decalin ring system | Catalyst design, solvent, temperature, substrate concentration researchgate.netresearchgate.net |

Development of High-Throughput Screening Assays for Biological Evaluation

To explore the biological potential of this compound and its synthetic analogues, high-throughput screening (HTS) assays are essential tools. assaygenie.combmglabtech.com HTS allows for the rapid testing of a large number of compounds against specific biological targets to identify "hits" or "leads" for further development. bmglabtech.comwikipedia.org

Principles of HTS: HTS assays are typically performed in microtiter plates (e.g., 96-well or 384-well formats) and involve automated liquid handling, robotics, and sensitive detection systems. assaygenie.comwikipedia.org The assays are designed to measure a specific biological response, such as enzyme inhibition, receptor binding, or changes in a cellular pathway. researchgate.net

Assay Development and Validation: The development of a robust HTS assay involves several key steps:

Assay Design: Choosing an appropriate assay format and detection method (e.g., fluorescence, luminescence, absorbance) that is sensitive, reliable, and amenable to automation. researchgate.net

Assay Adaptation: Miniaturizing and adapting a bench-top assay protocol for an automated HTS platform. eu-openscreen.eu

Quality Control: Establishing rigorous quality control measures, including the use of positive and negative controls, to ensure the reliability and reproducibility of the screening data. wikipedia.org This includes calculating metrics like the Z'-factor to assess assay quality.

Hit Confirmation: Validating initial "hits" through dose-response studies to determine their potency (e.g., IC50 or EC50 values) and to rule out false positives. eu-openscreen.eu

While specific HTS assays for this compound are not detailed in the provided context, the known antifungal activity of related compounds from Eupenicillium javanicum suggests that antifungal susceptibility assays would be a primary application. researchgate.netrsc.org For example, an assay measuring the inhibition of Aspergillus fumigatus growth could be adapted to a high-throughput format to screen for novel antifungal agents. researchgate.net

The following table provides a general overview of the HTS process applicable to the biological evaluation of this compound.

| HTS Step | Description | Key Metrics/Considerations |

| Assay Design & Development | Creating a robust and automated assay to measure a specific biological activity. | Sensitivity, specificity, signal-to-background ratio, Z'-factor. |

| Primary Screening | Testing a large library of compounds at a single concentration to identify initial hits. | Hit rate, confirmation of activity. |

| Hit Confirmation & Dose-Response | Verifying the activity of primary hits and determining their potency. | IC50/EC50 values, dose-response curves. eu-openscreen.eu |

| Secondary & Counter-Screens | Further characterizing the mechanism of action and ruling out non-specific effects. | Selectivity, mechanism of action. |

Future Perspectives and Emerging Research Challenges for Eujavanoic Acid B

Exploration of Unidentified Biological Activities and Broader Therapeutic Potential

Initially identified through antifungal activity-guided fractionation, eujavanoic acid B and its analogs have demonstrated a range of biological effects, including antifungal, antibacterial, anticancer, and immunosuppressive activities. semanticscholar.orgresearchgate.netrsc.org However, the full spectrum of its biological activities remains largely unexplored.

Future research will likely focus on comprehensive screening programs to identify novel therapeutic applications. Given the diverse activities of other decalin-containing natural products, there is significant potential for discovering new pharmacological properties of this compound. semanticscholar.orgresearchgate.net For instance, some decalin derivatives have shown promise in reactivating mutant p53, a protein implicated in cancer, suggesting a potential avenue for cancer therapy. researchgate.net The exploration of its effects on various cell signaling pathways and molecular targets could reveal currently unknown therapeutic uses.

Table 1: Known Biological Activities of Decalin Derivatives

| Biological Activity | Organism/Cell Line | Reference |

| Antifungal | Candida albicans, Aspergillus fumigatus | researchgate.net |

| Immunosuppressive | Human T-cells | researchgate.netrsc.org |

| Anticancer | HeLa S3 cancer cells | acs.org |

Strategies for Sustainable Production (e.g., Fermentation Optimization, Biocatalysis)

The current production of this compound relies on its isolation from Eupenicillium javanicum cultures. researchgate.netacs.org To meet potential future demand for research and therapeutic use, developing sustainable and scalable production methods is crucial.

Fermentation Optimization: Optimizing the fermentation process of E. javanicum is a primary strategy. This involves refining various parameters such as nutrient composition, pH, temperature, and aeration to enhance the yield of this compound. numberanalytics.commdpi.com Statistical methods like response surface methodology can be employed to systematically identify the optimal conditions for maximizing production. mdpi.com

Biocatalysis: Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. uni-greifswald.de This could involve using whole-cell biocatalysts or isolated enzymes to perform key steps in the synthesis of this compound. nih.gov For instance, the intramolecular Diels-Alder reaction, a key step in its total synthesis, can be catalyzed by biocatalysts, enhancing reaction rates and selectivity. rsc.org The development of robust and efficient biocatalytic processes will be a significant area of future research. academie-sciences.fr

In-Depth Mechanistic Understanding of Biological Actions at the Omics Level

While the biological activities of this compound have been observed, a deep understanding of its mechanisms of action at the molecular level is still needed. The use of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in elucidating how this compound exerts its effects. mdpi.com

By analyzing global changes in gene expression, protein levels, and metabolite profiles in cells treated with this compound, researchers can identify the specific pathways and molecular targets it modulates. nih.govnih.gov This approach can provide a holistic view of the compound's biological impact, revealing not only its primary mechanism but also potential off-target effects and secondary pathways it influences. elifesciences.orgmdpi.com For example, understanding how it might inhibit the CYP51 enzyme in Candida albicans could guide the development of more potent antifungal agents. researchgate.net

Advanced Analog Design and Optimization for Specific Biological Targets

The structural framework of this compound provides a promising scaffold for the design of novel, more potent, and selective therapeutic agents. semanticscholar.org Advanced analog design will involve synthesizing a series of derivatives with modifications to its core structure and side chains. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering different functional groups on the molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects. researchgate.net For example, the side chain and acid functionalities of related compactin derivatives have been shown to be necessary for their antifungal activity. acs.org This knowledge can then be used to guide the design of optimized analogs with improved efficacy and reduced side effects for specific biological targets. acs.org Computational methods, such as Bayesian optimization, can be leveraged to accelerate the design and optimization process. arxiv.orgmdpi.com

Q & A

Q. What methodologies are recommended for identifying and validating the structural configuration of Eujavanoic acid B in novel samples?

To confirm the structure of this compound, researchers should combine spectroscopic techniques (e.g., NMR for proton and carbon environments ), X-ray crystallography for absolute stereochemistry, and mass spectrometry for molecular weight validation. Cross-referencing spectral data with published literature is critical to rule out isomeric or co-eluting compounds. For reproducibility, ensure instrument calibration and use standardized protocols for sample preparation .

Q. How can researchers design a robust synthesis protocol for this compound in laboratory settings?

Synthesis protocols should prioritize reaction optimization (e.g., solvent selection, catalyst efficiency) and purity validation. Use stepwise characterization (TLC, HPLC) to monitor intermediates . Comparative analysis of yield and enantiomeric excess across reaction conditions (e.g., temperature, pH) is essential. Document deviations from established methods and justify modifications using mechanistic insights .

Q. What analytical strategies are effective for quantifying this compound in complex biological matrices?

Employ LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Validate methods using spike-recovery experiments and calibration curves across physiologically relevant concentrations. Include negative controls to distinguish endogenous signals from artifacts .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound’s bioactivity across independent studies?

Contradictions may arise from variability in assay conditions (e.g., cell lines, exposure duration) or compound purity. Conduct a meta-analysis to identify confounding variables (e.g., solvent used, pH stability) . Replicate experiments under standardized protocols and perform multivariate statistical analysis to isolate contributing factors. Transparent reporting of raw data and experimental parameters is critical for cross-study validation .

Q. What experimental frameworks are suitable for comparative studies of this compound’s efficacy against structural analogs?

Design dose-response assays (e.g., IC50 comparisons) paired with computational docking studies to correlate bioactivity with structural features. Use ANOVA to assess significance across analogs, ensuring balanced sample sizes and controlled variables (e.g., solvent concentration) . Include mechanistic assays (e.g., enzyme inhibition kinetics) to differentiate modes of action .

Q. How can researchers optimize in silico models to predict this compound’s interactions with biological targets?

Integrate molecular dynamics simulations with experimental binding data (e.g., SPR, ITC) to refine force field parameters. Validate predictions using site-directed mutagenesis of target proteins. Address discrepancies between predicted and observed binding affinities by revisiting protonation states or solvation effects in the model .

Q. What strategies mitigate bias when interpreting this compound’s pharmacokinetic properties in preclinical models?

Use blinded study designs for pharmacokinetic assays (e.g., plasma half-life, tissue distribution). Apply population pharmacokinetic modeling to account for inter-individual variability. Cross-validate findings with independent analytical methods (e.g., PET imaging vs. LC-MS) .

Methodological Considerations

Q. How should researchers structure a hypothesis-driven study to investigate this compound’s mechanism of action?

Formulate a falsifiable hypothesis (e.g., “this compound inhibits Pathway X via Target Y”). Design orthogonal assays (e.g., genetic knockdown, competitive binding) to test causality. Predefine success criteria and include redundancy in experimental replicates to control for technical noise .

Q. What criteria define high-quality data reporting for this compound research?

Follow FAIR principles: Ensure data is Findable (DOIs for datasets), Accessible (public repositories), Interoperable (standardized metadata), and Reusable (detailed protocols) . Disclose raw data, including outliers, and provide code for computational analyses .

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings for this compound?

Investigate bioavailability limitations (e.g., plasma protein binding, metabolic stability) using ADME assays. Use transgenic models or tissue-specific knockouts to isolate target engagement in vivo. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge in vitro potency with in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.